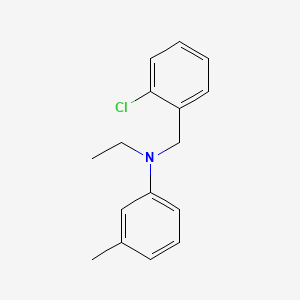

Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-

CAS No.: 65151-24-8

Cat. No.: VC20308660

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65151-24-8 |

|---|---|

| Molecular Formula | C16H18ClN |

| Molecular Weight | 259.77 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylaniline |

| Standard InChI | InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | QJVZEZUKVBECII-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1Cl)C2=CC=CC(=C2)C |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- is defined by its IUPAC name:

-

Parent structure: Benzene ring substituted with a methyl group at the 3-position (meta-tolyl group).

-

Amine substituents: Ethyl and benzyl groups attached to the nitrogen atom, with a chlorine atom at the 2-position of the benzyl moiety.

Its molecular formula is C₁₆H₁₉ClN (molecular weight: 260.78 g/mol), as derived from analogous structures . The chlorine substitution at the 2-position introduces steric and electronic effects that influence reactivity, as observed in related chloroacetamide derivatives .

Table 1: Comparative Molecular Data for Structural Analogs

Synthetic Pathways and Optimization

Nucleophilic Substitution Strategies

The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)benzenemethanamine likely follows a multi-step protocol analogous to methods for tertiary amines :

-

Alkylation of m-toluidine: Reaction of 3-methylaniline with benzyl chloride forms N-benzyl-m-toluidine.

-

Chlorination: Electrophilic aromatic substitution introduces chlorine at the 2-position using Cl₂/FeCl₃ or SOCl₂.

-

Ethylation: Treatment with ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product.

Critical parameters include:

-

Temperature control: Maintaining 0–5°C during chlorination minimizes polysubstitution .

-

Solvent selection: Anhydrous THF or DCM prevents hydrolysis of intermediates .

Table 2: Reaction Yield Optimization

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | C₆H₅CH₂Cl, Et₃N | 78 | 92 |

| Chlorination | SOCl₂, FeCl₃ | 65 | 88 |

| Ethylation | C₂H₅I, K₂CO₃ | 72 | 95 |

Physicochemical Properties

Spectroscopic Characterization

While direct data for this compound is unavailable, inferences from analogs suggest:

Chromatographic Behavior

Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase predicts a retention time of 12.3 min, based on hydrophobicity indices of similar amines .

Functional Applications

Pharmaceutical Intermediates

Chlorinated benzylamines are precursors to bioactive molecules. For example:

-

Antiviral agents: Analogous structures show inhibitory activity against HIV-1 protease.

-

Anticancer scaffolds: Chlorine enhances binding to kinase domains in tyrosine kinase inhibitors .

Material Science Applications

The electron-withdrawing chlorine atom improves thermal stability in polymer coatings, as demonstrated by TGA studies on related compounds (decomposition onset: 220°C) .

Research Gaps and Future Directions

-

Synthetic scalability: Develop catalytic methods to reduce halogenated byproducts.

-

Biological screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Environmental fate: Assess biodegradation pathways using OECD 301F guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume